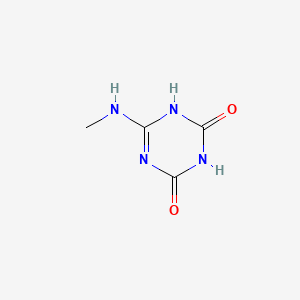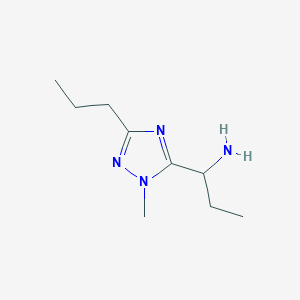
1-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)propan-1-amine is an organic compound with the molecular formula C9H18N4. It belongs to the class of triazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)propan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-3-propyl-1H-1,2,4-triazole with propan-1-amine under controlled conditions. The reaction typically requires a catalyst and may be carried out in an organic solvent such as ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions: 1-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The triazole ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted triazole derivatives .
科学的研究の応用
1-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of agrochemicals, such as herbicides and pesticides
作用機序
The mechanism of action of 1-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The exact mechanism depends on the specific application and target .
類似化合物との比較
- 1-(1-Methyl-1h-1,2,4-triazol-5-yl)propan-1-amine
- 1-(1-Propyl-1h-1,2,4-triazol-5-yl)propan-1-amine
- 1-(1-Methyl-3-ethyl-1h-1,2,4-triazol-5-yl)propan-1-amine
Uniqueness: 1-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)propan-1-amine is unique due to its specific substitution pattern on the triazole ring, which can influence its chemical reactivity and biological activity. The presence of both methyl and propyl groups provides distinct steric and electronic properties compared to similar compounds .
特性
分子式 |
C9H18N4 |
|---|---|
分子量 |
182.27 g/mol |
IUPAC名 |
1-(2-methyl-5-propyl-1,2,4-triazol-3-yl)propan-1-amine |
InChI |
InChI=1S/C9H18N4/c1-4-6-8-11-9(7(10)5-2)13(3)12-8/h7H,4-6,10H2,1-3H3 |
InChIキー |
NKYHXSQPCYCWHA-UHFFFAOYSA-N |
正規SMILES |
CCCC1=NN(C(=N1)C(CC)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


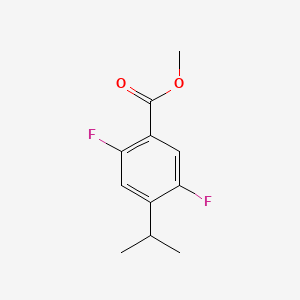
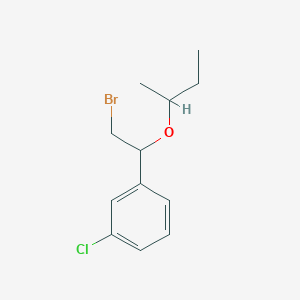

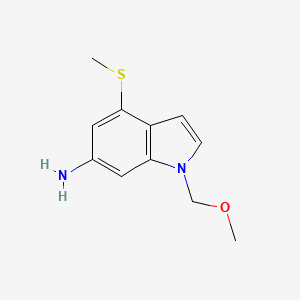

![2-Amino-5-[(pyridin-2-yl)methyl]thiophene-3-carbonitrile](/img/structure/B13630344.png)

![2-[3-(Difluoromethyl)azetidin-1-yl]ethan-1-amine](/img/structure/B13630352.png)

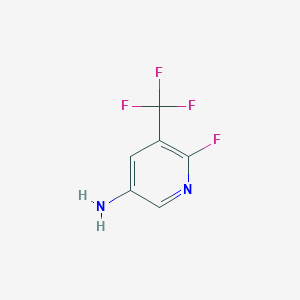
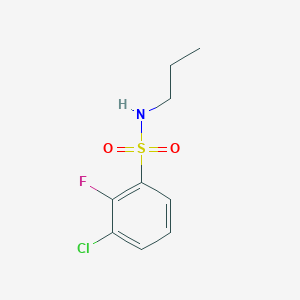

![3-({[(tert-butoxy)carbonyl]amino}methyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid](/img/structure/B13630388.png)
